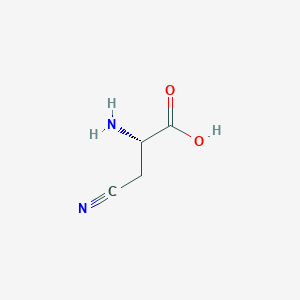
L-Histidine 7-amido-4-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine 7-amido-4-methylcoumarin (H7AMC) is a fluorescent derivative of the amino acid histidine, which is commonly used in scientific research to study the biochemical and physiological effects of histidine. H7AMC is a highly versatile compound, as it can be used as a fluorescent marker for protein labeling, as a fluorescent probe for studying the structure of proteins, and as a fluorescent reporter for monitoring the activity of enzymes. Additionally, H7AMC is a valuable tool for studying the structure and function of proteins in living cells, as it can be used to measure and quantify the levels of histidine and its derivatives in cells.
Aplicaciones Científicas De Investigación
Enzyme Substrate in Microbiology
L-Histidine 7-amido-4-methylcoumarin is commonly used as an enzyme substrate in microbiology. It is employed in assays to measure the activity of glycosidases, phosphatases, and esterases, which are crucial for understanding microbial metabolism and functions .
Food and Water Safety Testing
This compound serves as a substrate in food and water safety testing by aiding in the detection of specific enzyme activities that are indicative of contamination or spoilage .
Environmental Monitoring
In environmental science, L-Histidine 7-amido-4-methylcoumarin is utilized to monitor enzymatic activities as indicators of environmental health or pollution levels .
Clinical Enzyme Assays
Clinical laboratories use this compound for peptidase assays, which are important for diagnosing diseases that involve abnormal enzyme activity .
ELISA Testing
It is also used in ELISA (enzyme-linked immunosorbent assay) testing as a fluorophore to detect the presence of antibodies or antigens in a sample .
Analytical Method Development
L-Histidine 7-amido-4-methylcoumarin can be used in analytical method development and validation, particularly in quality control applications for drug development and production .
Each application utilizes the unique properties of L-Histidine 7-amido-4-methylcoumarin to facilitate specific biochemical assays and tests that are essential across various scientific fields.
Creative Enzymes - L-Histidine 7-amido-4-methylcoumarin SynZeal - L-Histidine 7-amido-4-methylcoumarin Santa Cruz Biotechnology - L-Histidine 7-amido-4-methylcoumarin
Mecanismo De Acción
Target of Action
L-Histidine 7-amido-4-methylcoumarin, also known as H-His-AMC trifluoroacetate salt, is primarily a proteolytic enzyme . This enzyme cleaves proteins at the N-terminal amino acid residue .
Mode of Action
The compound interacts with its targets by hydrolyzing peptide bonds . The biochemical activity of L-Histidine 7-amido-4-methylcoumarin is similar to that of subtilisin .
Biochemical Pathways
The compound affects the protein degradation pathways . It was originally purified from a bacterial expression plasmid, but has since been found in other bacteria . The gene product of this enzyme has also been found in bacteriophages and some strains of Proteus mirabilis and Escherichia coli .
Pharmacokinetics
It is known that the compound is used for the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of histidine .
Result of Action
The molecular and cellular effects of the compound’s action involve the cleavage of proteins at the N-terminal amino acid residue . This results in the breakdown of proteins, which can affect various cellular processes.
Action Environment
The compound is an acidic protein with an optimum pH for activity around 2.2 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. It is also known to be stored at temperatures below -15°C , indicating that temperature could also be a significant environmental factor.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYDFDITKBMJW-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426783 |
Source


|
| Record name | L-Histidine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine 7-amido-4-methylcoumarin | |
CAS RN |
191723-64-5 |
Source


|
| Record name | L-Histidine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














